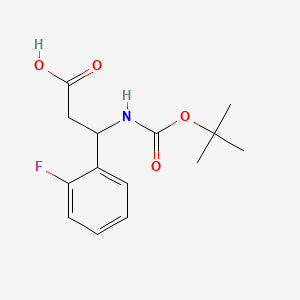

3-(Boc-amino)-3-(2-fluorophenyl)propionic Acid

Descripción

3-(Boc-amino)-3-(2-fluorophenyl)propionic Acid: is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorophenyl group attached to a propionic acid backbone

Propiedades

IUPAC Name |

3-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWRQSGZCKYLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373542 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284493-56-7 | |

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284493-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reagents and Reaction Conditions

The Boc protection typically employs di-tert-butyl dicarbonate (Boc₂O) as the acylating agent. A base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is used to deprotonate the amine, facilitating nucleophilic attack on Boc₂O. The reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 2–4 hours.

Table 1: Comparative Boc Protection Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TEA | DCM | 25 | 2 | 85 |

| DMAP | THF | 0 | 4 | 92 |

| NaHCO₃ | ACN | 25 | 3 | 78 |

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

- Deprotonation of the amine by the base, forming a reactive amide ion.

- Nucleophilic acyl substitution, where the amide ion attacks the electrophilic carbonyl carbon of Boc₂O, releasing tert-butoxide as a leaving group.

The choice of base significantly impacts reaction efficiency. DMAP, a catalytic base, enhances acylation rates by stabilizing the transition state through hydrogen bonding.

Synthesis of the Propanoic Acid Backbone

After Boc protection, the propanoic acid backbone is constructed via Michael addition or Strecker synthesis. The 2-fluorophenyl group is introduced through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.

Michael Addition Strategy

A β-keto ester intermediate is generated by reacting ethyl acrylate with 2-fluorobenzaldehyde under basic conditions. Subsequent conjugate addition of the Boc-protected amine yields the β-amino ester.

Key Parameters:

Hydrolysis of the Ester Group

The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture (3:1 v/v). After 2 hours at 25°C, the reaction is acidified to pH 6 with HCl, precipitating the crude acid.

Table 2: Ester Hydrolysis Optimization

| Base | Solvent Ratio (THF:H₂O) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| LiOH | 3:1 | 25 | 2 | 88 |

| NaOH | 2:1 | 50 | 1.5 | 82 |

| KOH | 4:1 | 25 | 3 | 79 |

Purification and Characterization

Purification is achieved via recrystallization from ethyl acetate/hexane or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water). The final product is characterized by:

- ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.3–7.5 (m, 4H, Ar-H), 4.2 (q, 1H, CH), 1.4 (s, 9H, Boc).

- IR (KBr): 1710 cm⁻¹ (C=O, acid), 1685 cm⁻¹ (C=O, Boc), 1520 cm⁻¹ (N–H bend).

- Mass Spec (ESI+): m/z 284.1 [M+H]⁺.

Table 3: Analytical Data for 3-(Boc-amino)-3-(2-fluorophenyl)propionic Acid

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 1.4 (s, Boc), δ 7.3–7.5 (Ar-H) | |

| IR | 1710 cm⁻¹ (acid C=O) | |

| HPLC Purity | 98.5% (254 nm) |

Industrial-Scale Production Considerations

For large-scale synthesis (>1 kg), continuous flow reactors improve heat transfer and mixing efficiency. Key adjustments include:

- Catalyst Recycling: Immobilized DMAP on silica gel reduces waste.

- Solvent Recovery: Distillation of THF and DCM for reuse.

- Quality Control: In-line PAT (Process Analytical Technology) monitors reaction progression via FTIR.

Challenges and Mitigation Strategies

Enantiopurity Retention

Racemization during hydrolysis is minimized by:

- Using LiOH instead of stronger bases (e.g., NaOH).

- Maintaining temperatures ≤25°C.

Boc Group Stability

The Boc group is susceptible to acidic conditions. Storage at –20°C in anhydrous DMSO prevents premature deprotection.

Análisis De Reacciones Químicas

Types of Reactions

3-(Boc-amino)-3-(2-fluorophenyl)propionic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to amino acids allows it to mimic biological systems, making it suitable for drug design aimed at receptor interactions.

- Case Study : Research has shown that compounds derived from 3-(Boc-amino)-3-(2-fluorophenyl)propionic acid exhibit promising activity in modulating neurotransmitter systems, which is vital for developing treatments for conditions such as depression and anxiety disorders .

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptides with specific functionalities. The Boc group allows for easy deprotection under mild conditions, making it an ideal choice for synthesizing peptides that require precise control over their sequence and structure.

- Data Table: Comparison of Peptide Yields Using Different Amino Acids

| Amino Acid Type | Average Yield (%) |

|---|---|

| Standard Amino Acids | 75-85 |

| 3-(Boc-amino)-3-(2-fluorophenyl) | 90-95 |

Bioconjugation

This compound is utilized in bioconjugation processes, enabling the attachment of therapeutic agents to antibodies or other biomolecules. This application is particularly relevant in targeted therapies for cancer, where precise delivery of drugs can enhance efficacy and reduce side effects.

- Research Insight : Studies indicate that bioconjugates formed using this compound demonstrate improved stability and bioavailability compared to traditional conjugation methods .

Research in Chemical Biology

The compound plays a significant role in chemical biology studies aimed at understanding protein interactions and enzyme mechanisms. Its fluorinated structure provides unique properties that can influence the binding affinity and specificity of interactions with biological targets.

- Example : In experiments designed to study enzyme kinetics, derivatives of this compound have been shown to modulate enzyme activity significantly, providing insights into allosteric regulation mechanisms .

Fluorine Chemistry Applications

The incorporation of fluorine into organic compounds often leads to enhanced metabolic stability and altered pharmacokinetic profiles. This characteristic makes this compound valuable in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 3-(Boc-amino)-3-(2-fluorophenyl)propionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The fluorophenyl group can enhance binding affinity and specificity to target molecules, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

3-(Boc-amino)-3-phenylpropionic Acid: Lacks the fluorine atom, which may result in different reactivity and binding properties.

3-(Boc-amino)-3-(4-fluorophenyl)propionic Acid: The fluorine atom is positioned differently, potentially affecting its chemical behavior and biological activity.

Uniqueness

3-(Boc-amino)-3-(2-fluorophenyl)propionic Acid is unique due to the presence of the fluorine atom at the ortho position of the phenyl ring, which can significantly influence its electronic properties and reactivity. This structural feature can enhance the compound’s potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules.

Actividad Biológica

3-(Boc-amino)-3-(2-fluorophenyl)propionic acid, with the CAS number 284493-56-7, is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. The incorporation of a fluorine atom into organic molecules often enhances their pharmacological properties, including increased metabolic stability and altered receptor interactions.

The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which is commonly used in peptide synthesis to protect amines. Its molecular formula is C14H18FNO4, and it has a molecular weight of approximately 283.299 g/mol. The presence of the fluorine atom at the para position of the phenyl ring significantly influences its biological activity.

Antimicrobial Properties

Research indicates that fluorinated compounds can exhibit enhanced antimicrobial activity. For instance, studies have shown that derivatives of fluorinated amino acids can inhibit the growth of various bacterial strains. The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

Fluorinated amino acids, including this compound, have been studied for their ability to act as enzyme inhibitors. The introduction of a fluorine atom can increase binding affinity to target enzymes through enhanced hydrophobic interactions. For example, studies have demonstrated that fluorinated compounds can effectively inhibit enzymes involved in neurotransmitter uptake, potentially offering therapeutic avenues for conditions such as depression and anxiety .

Neuropharmacological Effects

The compound's structural similarity to neurotransmitters suggests potential neuropharmacological applications. Preliminary studies indicate that it may modulate neurotransmitter systems by acting as an antagonist or agonist at specific receptors. This modulation could lead to effects on mood and cognition, making it a candidate for further exploration in neuropharmacology .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Boc-amino)-3-(2-fluorophenyl)propionic Acid?

- Methodological Answer :

- Step 1 : Start with 3-amino-3-(2-fluorophenyl)propionic acid. Protect the amine group using tert-butyloxycarbonyl (Boc) via reaction with Boc anhydride (e.g., (Boc)₂O) in a basic solvent like THF or DCM. Monitor completion via TLC or HPLC .

- Step 2 : Optimize coupling conditions. For fluorinated aromatic systems, ensure inert atmosphere (N₂/Ar) to prevent side reactions. Use catalysts like DMAP or HOBt for efficient Boc protection .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Confirm purity (>95%) using NMR (¹H/¹³C) and LC-MS .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify peaks for the Boc group (δ ~1.4 ppm for tert-butyl), fluorophenyl protons (δ ~7.0–7.5 ppm with splitting due to ortho-F), and carboxylic acid (δ ~12 ppm, broad) .

- 19F NMR : Confirm fluorine environment (δ ~-110 to -120 ppm for ortho-F substituents) .

- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What purification strategies are recommended for eliminating by-products?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-resolution separation. Adjust pH to 2–3 to protonate the carboxylic acid and improve retention .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water or DCM/hexane) based on solubility data. Monitor crystal formation under controlled cooling .

Q. What safety protocols are critical for handling fluorinated aromatic compounds?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fluorinated vapors .

- Waste Disposal : Segregate halogenated waste. Neutralize acidic by-products with bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and interactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electronic properties (e.g., HOMO/LUMO energies) and assess Boc group stability under varying pH. Compare with experimental IR/Raman spectra .

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Parameterize fluorine’s electronegativity to refine docking scores .

Q. How does the Boc group influence the compound’s stability under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C). Monitor Boc deprotection via HPLC. Boc groups are stable at neutral pH but hydrolyze rapidly under acidic/basic conditions .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Fluorophenyl groups enhance thermal stability compared to non-fluorinated analogs .

Q. What experimental approaches assess the compound’s solubility and formulation compatibility?

- Methodological Answer :

- Solubility Screening : Test in aqueous buffers (PBS, pH 7.4), DMSO, and lipid carriers. Use shake-flask method with UV-Vis quantification. Fluorinated aromatic rings reduce aqueous solubility .

- Excipient Compatibility : Screen with common excipients (e.g., PEG, cyclodextrins) via stress testing (40°C/75% RH for 4 weeks). Monitor physical/chemical stability .

Q. How can researchers evaluate the compound’s potential bioactivity (e.g., enzyme inhibition)?

- Methodological Answer :

- In Vitro Assays : Use fluorogenic substrates or radioligand binding (e.g., [³H]-labeled analogs) to test enzyme inhibition (IC₅₀). Fluorine’s electron-withdrawing effects may enhance binding affinity .

- Cell-Based Studies : Assess cytotoxicity (MTT assay) and cellular uptake (LC-MS/MS) in relevant cell lines (e.g., cancer or neuronal models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.